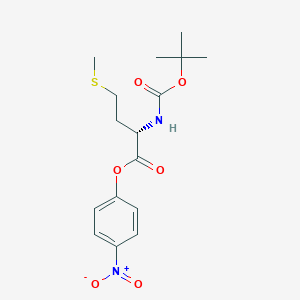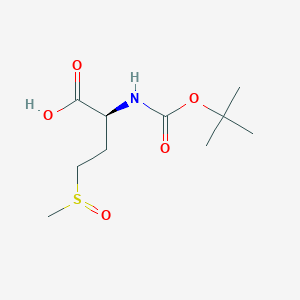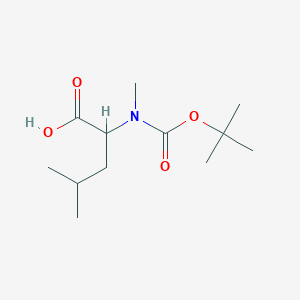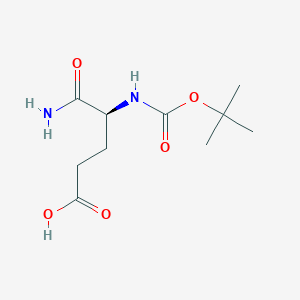
Boc-Glu-NH2
Vue d'ensemble
Description
Boc-Glu-NH2, also known as tert-butoxycarbonyl-L-glutamine, is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis and serves as a protected form of glutamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in multi-step organic synthesis to prevent unwanted reactions at the amino site.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Glu-NH2 typically involves the protection of the amino group of glutamine with a tert-butoxycarbonyl group. The process generally includes the following steps:
Activation of Boc Anhydride: Boc anhydride is activated using a base such as triethylamine.
Reaction with Glutamine: The activated Boc anhydride reacts with the amino group of glutamine to form this compound.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using similar principles but with optimized conditions for higher yields and purity. Continuous flow reactors and automated synthesis machines are often employed to ensure consistent production.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the Boc group is replaced by other protective groups or functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield free glutamine.
Coupling Reactions: this compound is often used in peptide coupling reactions where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Dicyclohexylcarbodiimide (DCC): Commonly used as a coupling agent in peptide synthesis.
Bases: Such as triethylamine, used to activate Boc anhydride.
Major Products:
Free Glutamine: Obtained after deprotection of this compound.
Peptides: Formed when this compound is used in peptide synthesis.
Applications De Recherche Scientifique
Chemistry: Boc-Glu-NH2 is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids.
Biology: In biological research, this compound is used to study protein structure and function. It helps in the synthesis of peptide-based inhibitors and substrates for various enzymes.
Medicine: this compound is utilized in the development of peptide-based drugs. It aids in the synthesis of therapeutic peptides that can target specific proteins or pathways in the body.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also employed in the synthesis of diagnostic peptides used in medical imaging and assays.
Mécanisme D'action
The primary role of Boc-Glu-NH2 is to serve as a protected form of glutamine in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. When the Boc group is removed under acidic conditions, the free amino group of glutamine is available for further reactions, such as peptide bond formation.
Molecular Targets and Pathways: this compound itself does not have specific molecular targets or pathways. the peptides synthesized using this compound can target various proteins and pathways depending on their sequence and structure.
Comparaison Avec Des Composés Similaires
Fmoc-Glu-NH2: Another protected form of glutamine where the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Cbz-Glu-NH2: A protected form of glutamine with a carbobenzoxy (Cbz) group.
Comparison:
Boc-Glu-NH2 vs. Fmoc-Glu-NH2: this compound is typically used in peptide synthesis where mild acidic conditions are preferred for deprotection, while Fmoc-Glu-NH2 is used when basic conditions are preferred.
This compound vs. Cbz-Glu-NH2: this compound offers easier deprotection under mild acidic conditions compared to Cbz-Glu-NH2, which requires stronger acidic conditions for deprotection.
This compound stands out due to its stability and ease of deprotection, making it a popular choice in peptide synthesis.
Propriétés
IUPAC Name |
(4S)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(11)15)4-5-7(13)14/h6H,4-5H2,1-3H3,(H2,11,15)(H,12,16)(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZBDBBBJXGPIH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the advantage of using potassium tert-butoxide in the described method for preparing Merrifield resin esters?
A1: The research paper states that using potassium tert-butoxide in conjunction with tert-butoxycarbonyl amino acid and chloromethylated resin beads in dimethylsulfoxide at 80°C for 30 minutes produces resin esters "suitable for solid-phase peptide synthesis" []. This method is considered advantageous due to its speed, avoidance of racemization, and lack of complications from quaternization side reactions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



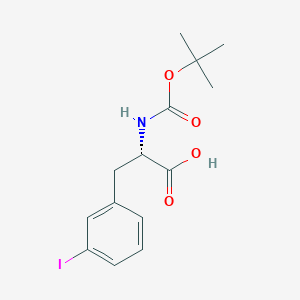
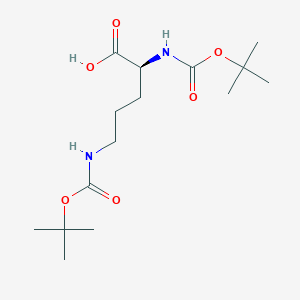


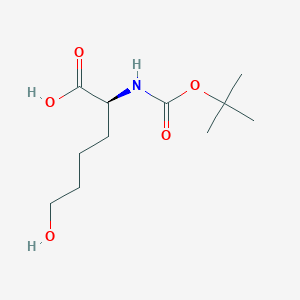
![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B558260.png)
